2-氰基-6-甲基苯基-1-磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

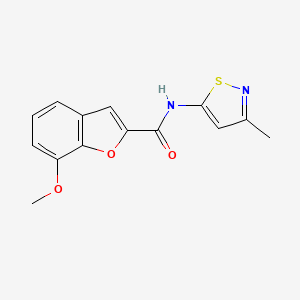

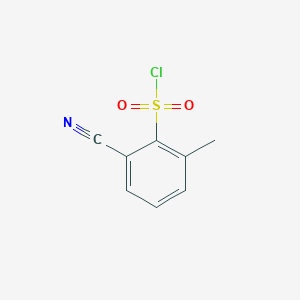

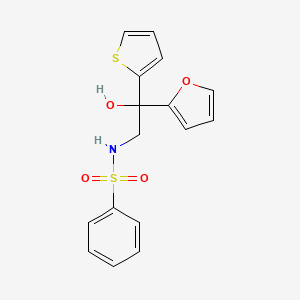

2-Cyano-6-methylbenzene-1-sulfonyl chloride is a chemical compound that is likely to be an aromatic sulfonyl chloride with a cyano substituent and a methyl group attached to the benzene ring. While the provided papers do not directly discuss this compound, they do provide insights into related chemistry that can be extrapolated to understand the properties and reactivity of 2-Cyano-6-methylbenzene-1-sulfonyl chloride.

Synthesis Analysis

The synthesis of related compounds, such as 3-cyanopyridine-2-sulfonyl chlorides, involves oxidative chlorination of thione precursors . This suggests that a similar approach could be used for synthesizing 2-Cyano-6-methylbenzene-1-sulfonyl chloride, starting from a thione derivative of the corresponding methylbenzene. The use of sulfonyl chloride groups in directing substitution reactions, as seen in the synthesis of 1-chloro-2,6-difluorobenzene, indicates that sulfonyl chloride groups can be strategically used to influence the structure of the final product .

Molecular Structure Analysis

The molecular structure of 2-Cyano-6-methylbenzene-1-sulfonyl chloride would feature a benzene ring with electron-withdrawing groups, such as the sulfonyl chloride and the cyano group. These groups would affect the electron density of the aromatic ring and could influence the reactivity of the compound in subsequent chemical reactions.

Chemical Reactions Analysis

Sulfonyl chlorides are known to be reactive towards nucleophiles, including amines, to form sulfonylamides . Therefore, 2-Cyano-6-methylbenzene-1-sulfonyl chloride would likely react with amines to form N-substituted sulfonylamides. The presence of the cyano group could further influence the reactivity and selectivity of such reactions.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 2-Cyano-6-methylbenzene-1-sulfonyl chloride are not discussed in the provided papers, we can infer that the compound would be a solid at room temperature, given the similar structures of related compounds. The sulfonyl chloride group would make the compound sensitive to moisture, leading to hydrolysis and the potential release of hydrogen chloride gas. The presence of the cyano group would contribute to the compound's polarity and could affect its solubility in organic solvents.

科学研究应用

催化和水解

磺酰氯,包括类似于2-氰基-6-甲基苯基-1-磺酰氯的衍生物,在有机合成中是关键的中间体。它们参与溶剂双功能催化,显著影响不同磺酰氯的水解速率。例如,在水-醇混合物中对各种磺酰氯的水解表明底物结构对反应途径的影响。这个过程可以涉及与水二聚体和醇水合物的双功能催化,展示了磺酰氯在催化和合成反应中的多功能性(Ivanov et al., 2005)。

光谱研究和分子结构

光谱研究提供了关于磺酰氯衍生物的分子结构和电子性质的见解。振动光谱分析,以及HOMO-LUMO研究和NBO分析,有助于理解这些化合物的化学行为和潜在应用。例如,对4-氰基-2-甲氧基苯磺酰氯的详细分析揭示了其光谱特性和其衍生物在生物活性中的理论意义(Nagarajan & Krishnakumar, 2018)。

生物活性衍生物的合成

磺酰氯被用于合成具有生物活性的化合物和具有表面活性的材料。它们的反应性促进了新型杂环化合物的创造,例如1,2,4-三唑衍生物,表现出抗微生物活性和作为表面活性剂的潜力。这展示了磺酰氯在开发新材料和生物活性分子中的化学多功能性和适用性(El-Sayed, 2006)。

材料科学和催化

在材料科学中,2-氰基-6-甲基苯基-1-磺酰氯的衍生物可以用于修改表面性质和催化活性。例如,高纯度二氟苯的合成涉及磺酰氯作为中间体,突显了它们在生产农业和制药应用的关键材料中的重要性(Moore, 2003)。

属性

IUPAC Name |

2-cyano-6-methylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO2S/c1-6-3-2-4-7(5-10)8(6)13(9,11)12/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNDBCUCPZSDYPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C#N)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide](/img/structure/B2523368.png)

![N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2523371.png)

![N-[cyano(2,4-dimethoxyphenyl)methyl]oxolane-3-carboxamide](/img/structure/B2523372.png)

![7-(3-chlorophenyl)-4-(4-(3-chlorophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2523374.png)

![2-Bromo-6-[6-cyclopropyl-8-fluoro-1-oxoisoquinolin-2(1H)-yl]benzaldehyde](/img/structure/B2523381.png)